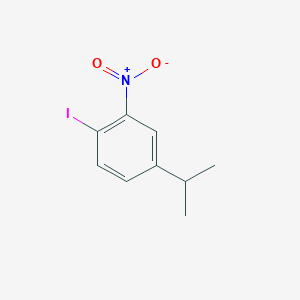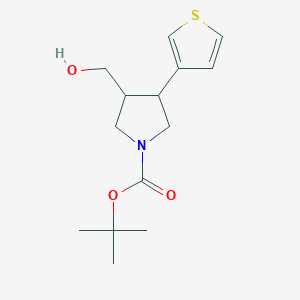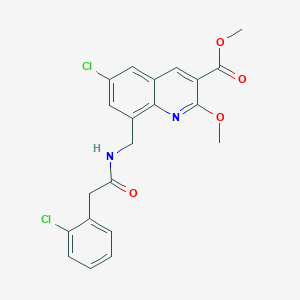
1-Iodo-4-isopropyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-isopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzene, characterized by the presence of an iodine atom, an isopropyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-4-isopropyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of isopropylbenzene to introduce the nitro group. This is followed by iodination to attach the iodine atom to the benzene ring. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and iodine and a suitable oxidizing agent for iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Ru-Me/Al2O3 can be employed to facilitate the hydrogenation of nitroaromatic compounds, ensuring high selectivity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-4-isopropyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation catalysts.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The isopropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Reduction: Catalysts such as Ru-Sn/Al2O3 in the presence of hydrogen gas.
Substitution: Reagents like sodium iodide in acetone for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Iodo-4-isopropyl-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-Iodo-4-isopropyl-2-nitrobenzoic acid or 1-iodo-4-isopropyl-2-nitroacetophenone.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-isopropyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-iodo-4-isopropyl-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-isopropyl-2-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-4-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.
1-Iodo-2-nitrobenzene: The nitro group is positioned ortho to the iodine atom, affecting its reactivity.
4-Iodo-2-nitrotoluene: Contains a methyl group instead of an isopropyl group, influencing its chemical properties.
Eigenschaften
Molekularformel |
C9H10INO2 |
|---|---|
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
1-iodo-2-nitro-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10INO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
KLGIWAVLLFMOGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)










![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)

